molecular formula C10H11NO2 B2502347 1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene CAS No. 86969-37-1

1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene

Cat. No.: B2502347
CAS No.: 86969-37-1
M. Wt: 177.203
InChI Key: SBEPUGJNPLSOKB-CLFYSBASSA-N
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Description

1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzene, featuring a methyl group and a nitroprop-1-en-1-yl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene can be synthesized through the Henry reaction, which involves the condensation of benzaldehyde derivatives with nitroalkanes. The reaction typically requires a base catalyst such as potassium hydroxide or sodium hydroxide and is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Reduction: Formation of 1-methyl-3-(2-aminoprop-1-en-1-yl)benzene.

    Oxidation: Formation of 1-methyl-3-(2-carboxyprop-1-en-1-yl)benzene.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism by which 1-methyl-3-(2-nitroprop-1-en-1-yl)benzene exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to the formation of covalent bonds with proteins and nucleic acids. This can result in the modulation of biochemical pathways and cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene is unique due to the presence of both a methyl group and a nitroprop-1-en-1-yl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

1-methyl-3-(2-nitroprop-1-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8-4-3-5-10(6-8)7-9(2)11(12)13/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEPUGJNPLSOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C(C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341740
Record name 1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86969-37-1
Record name 1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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